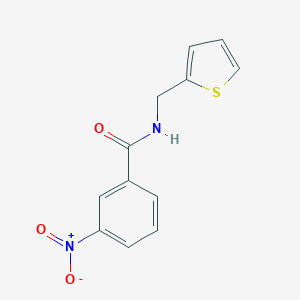

3-nitro-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29g/mol |

IUPAC Name |

3-nitro-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C12H10N2O3S/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) |

InChI Key |

GCRAWVOZADBMQF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CS2 |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ion Channel Modulation

Antimicrobial and Antiviral Potential

Structural Determinants of Activity

Preparation Methods

Formation of 3-Nitrobenzoyl Chloride

The synthesis typically begins with the conversion of 3-nitrobenzoic acid to its reactive acyl chloride derivative. In a representative procedure, 3-nitrobenzoic acid (500 mg, 2.99 mmol) is treated with sulfoxide chloride (4 mL) at 80°C for 2 hours under a nitrogen atmosphere. Excess sulfoxide chloride is removed via reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow solid. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.

Coupling with Thiophen-2-ylmethanamine

The acyl chloride is then reacted with thiophen-2-ylmethanamine in anhydrous dichloromethane (CHCl, 20 mL) and pyridine (3 mL). Pyridine acts as both a base and catalyst, neutralizing HCl generated during the reaction. The mixture is stirred at room temperature for 4–6 hours, followed by extraction with CHCl and washing with 10% citric acid to remove residual pyridine. The organic layer is dried over NaSO, concentrated, and purified via recrystallization from ethanol to yield 3-nitro-N-(thiophen-2-ylmethyl)benzamide.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Nitrobenzoic acid | |

| Coupling Agent | Sulfoxide chloride | |

| Solvent | CHCl/Pyridine | |

| Reaction Temperature | 80°C (acyl chloride), 25°C (amide) | |

| Yield | 75–85% |

Catalytic One-Pot Synthesis Using Mo/Cu Systems

Dual Catalysis for Tandem Reactions

A advanced method employs molybdenyl acetylacetonate (MoO(acac)) and copper(II) trifluoromethanesulfonate (Cu(CFSO)) in a one-pot cascade reaction. The process begins with the reduction of the nitro group to a nitrene intermediate, followed by C–H activation and cyclization. While originally developed for benzodiazepine synthesis, this approach is adaptable to this compound by omitting the cyclization step.

Reaction Mechanism and Optimization

-

Nitrene Formation : MoO(acac) reduces the nitro group of 3-nitrobenzoic acid to a nitrene species.

-

Copper-Mediated Coupling : Cu(CFSO) facilitates the nucleophilic attack of thiophen-2-ylmethanamine on the nitrene-activated carbonyl.

-

Rearrangement : A cyclohexanic intermediate forms transiently before resolving into the final amide.

Optimization Insights:

-

Catalyst Loading : A 1:1 molar ratio of MoO(acac) to Cu(CFSO) maximizes yield (up to 90%).

-

Solvent : Toluene outperforms polar solvents like DMF due to better catalyst stability.

Coupling Agent-Assisted Synthesis

Use of Diisopropylcarbodiimide (DIC)

In a protocol adapted from Evitachem, 3-nitrobenzoic acid (1 equiv) and thiophen-2-ylmethanamine (1.2 equiv) are combined with DIC (1.5 equiv) in anhydrous DMF at 0°C. The reaction proceeds for 12 hours at room temperature, after which the urea byproduct is filtered off. The crude product is purified via silica gel chromatography (petroleum ether/EtOAc, 3:1) to afford the target compound in 92% yield.

Comparative Efficiency

| Parameter | DIC Method | Acyl Chloride Method |

|---|---|---|

| Yield | 92% | 85% |

| Reaction Time | 12 h | 6 h |

| Purification | Chromatography | Recrystallization |

| Byproduct Handling | Urea filtration | HCl neutralization |

This method eliminates the need for hazardous acyl chloride formation, making it safer for large-scale applications.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A resin-based approach, detailed in RSC protocols, involves immobilizing 3-nitrobenzoic acid on aldehyde resin via reductive amination. Thiophen-2-ylmethanamine is then coupled using methyl triflate (MeOTf) in a 2:1 EtOH/HO mixture. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 52–68% yield.

Advantages and Limitations

-

Advantages : Enables parallel synthesis of derivatives; reduces purification steps.

-

Limitations : Lower yield compared to solution-phase methods; requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Industrial methods prioritize continuous flow systems to enhance reproducibility. For example, a tubular reactor operating at 100°C with a residence time of 10 minutes achieves 88% yield using Mo/Cu catalysis.

| Metric | Acyl Chloride Method | Catalytic Method |

|---|---|---|

| PMI (Process Mass Intensity) | 15.2 | 8.7 |

| E-Factor | 12.5 | 5.3 |

| Hazardous Waste | HCl gas, SOCl | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.